4-(5-{[(4E)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
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Overview
Description
4-(5-{[(4E)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound that belongs to the class of benzoic acids. This compound features a unique structure that includes a furan ring, an imidazolidinone moiety, and a benzoic acid group. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[(4E)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multiple steps, including the formation of the furan ring, the imidazolidinone moiety, and the benzoic acid group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-{[(4E)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(5-{[(4E)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-{[(4E)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoic acid derivatives and furan-containing molecules. Examples are:
- 4-{5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid
- 4-(5-{[(4E)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID analogs
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a furan ring, imidazolidinone moiety, and benzoic acid group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H19N3O6 |
---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
4-[5-[(E)-[1-[2-(3-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C24H19N3O6/c1-14-3-2-4-17(11-14)25-21(28)13-27-22(29)19(26-24(27)32)12-18-9-10-20(33-18)15-5-7-16(8-6-15)23(30)31/h2-12H,13H2,1H3,(H,25,28)(H,26,32)(H,30,31)/b19-12+ |
InChI Key |
TVGOUMHVIFMFDE-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/NC2=O |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)NC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)NC2=O |
Origin of Product |
United States |
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